molecular formula C19H16ClNOS B11353322 N-(2-chlorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide

N-(2-chlorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11353322
M. Wt: 341.9 g/mol
InChI Key: XGLTVJWEFGXYHI-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-3-methyl-N-[(thiophen-2-yl)methyl]benzamide is a compound that belongs to the class of benzamides. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a thiophen-2-ylmethyl group attached to the benzamide core. Benzamides are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-methyl-N-[(thiophen-2-yl)methyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with 3-methylbenzylamine to form the benzamide core.

    Introduction of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be introduced by reacting the benzamide core with thiophen-2-ylmethyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)-3-methyl-N-[(thiophen-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2-Chlorophenyl)-3-methyl-N-[(thiophen-2-yl)methyl]benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-methyl-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorophenyl)-2-methyl-N-[(thiophen-2-yl)methyl]benzamide
  • N-(2-Chlorophenyl)-3-methyl-N-[(furan-2-yl)methyl]benzamide
  • N-(2-Chlorophenyl)-3-methyl-N-[(pyridin-2-yl)methyl]benzamide

Uniqueness

N-(2-Chlorophenyl)-3-methyl-N-[(thiophen-2-yl)methyl]benzamide is unique due to the presence of the thiophen-2-ylmethyl group, which imparts specific electronic and steric properties to the molecule

Properties

Molecular Formula

C19H16ClNOS

Molecular Weight

341.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C19H16ClNOS/c1-14-6-4-7-15(12-14)19(22)21(13-16-8-5-11-23-16)18-10-3-2-9-17(18)20/h2-12H,13H2,1H3

InChI Key

XGLTVJWEFGXYHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CC2=CC=CS2)C3=CC=CC=C3Cl

Origin of Product

United States

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